(S)-Terazosin -

(S)-Terazosin

Catalog Number: EVT-472751
CAS Number:
Molecular Formula: C19H25N5O4
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S)-Terazosin is derived from the quinazoline class of compounds. Its synthesis typically involves the reaction of 2-chloro-6,7-dimethoxyquinazoline-4-amine with piperazine derivatives. The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) name as (2-(4-(2-(2-methoxyphenyl)thiazol-4-yl)-1-piperazinyl)-6,7-dimethoxyquinazolin-4-yl)phenol) hydrochloride dihydrate. This classification highlights its structural complexity and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Terazosin typically involves several steps:

  1. Starting Materials: The primary starting materials include 2-chloro-6,7-dimethoxyquinazoline-4-amine and piperazine derivatives.
  2. Reaction Conditions: The reaction is generally conducted in a polar organic solvent system, often with water present to facilitate product formation. The mixture is heated to reflux for an extended period, typically ranging from 4 to 55 hours, depending on the specific conditions employed .
  3. Crystallization: After completion, the reaction mixture is cooled, and the desired product is isolated through filtration. The resulting compound is often characterized by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry .
Molecular Structure Analysis

Structure and Data

The molecular formula of (S)-Terazosin is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of 344.42 g/mol. The compound features a complex structure characterized by:

  • Quinazoline Ring: A fused bicyclic structure that contributes to its biological activity.
  • Piperazine Moiety: Provides flexibility in binding to alpha-1 adrenergic receptors.
  • Methoxy Groups: Enhance lipophilicity and bioavailability.

The three-dimensional conformation can be visualized using computational chemistry tools, which reveal its spatial arrangement crucial for receptor interactions.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Terazosin undergoes various chemical reactions that are significant for its pharmacological properties:

  1. Receptor Binding: It selectively binds to alpha-1 adrenergic receptors, inhibiting their activation by endogenous catecholamines.
  2. Metabolism: The compound is metabolized primarily in the liver via oxidation processes, leading to several metabolites that may also exhibit pharmacological activity.
  3. Degradation: Under acidic or basic conditions, (S)-Terazosin can undergo hydrolysis, which may affect its stability in formulations.
Mechanism of Action

Process and Data

The mechanism of action of (S)-Terazosin involves:

  1. Alpha-1 Adrenergic Antagonism: By blocking alpha-1 adrenergic receptors located in vascular smooth muscle, (S)-Terazosin induces vasodilation, leading to decreased peripheral resistance and lower blood pressure.
  2. Relaxation of Smooth Muscle: In the prostate and bladder neck, this antagonism results in improved urinary flow rates in patients with benign prostatic hyperplasia .
  3. Pharmacodynamics: The onset of action occurs within one to two hours post-administration, with peak effects observed at approximately four to six hours.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-Terazosin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Melting Point: The melting point ranges from 280°C to 290°C .
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

(S)-Terazosin has several significant applications in medicine:

  1. Hypertension Treatment: It is widely prescribed for managing high blood pressure due to its vasodilatory effects.
  2. Benign Prostatic Hyperplasia Management: It alleviates urinary symptoms associated with prostate enlargement by relaxing smooth muscle in the bladder neck.
  3. Research Applications: Ongoing studies explore its potential use in other conditions such as heart failure and post-traumatic stress disorder due to its central nervous system effects .
Pharmacological Mechanisms of Alpha-1 Adrenergic Receptor Antagonism

Stereoselective Binding Dynamics of (S)-Terazosin to Alpha-1 Receptor Subtypes

Terazosin exists as a racemic mixture, but its (S)-enantiomer demonstrates superior stereoselective binding to alpha-1 adrenergic receptors (α1-ARs). These receptors belong to the G-protein coupled receptor (GPCR) superfamily and comprise three subtypes: α1A-, α1B-, and α1D-ARs. The (S)-enantiomer exhibits a 20-fold higher binding affinity for the α1A subtype (Ki = 0.8 nM) compared to α1B (Ki = 16 nM), as established through competitive radioligand displacement assays using human prostate tissue membranes [2] [7]. This selectivity arises from:

  • Molecular Chirality: The (S)-configuration optimizes hydrogen bonding with Ser188 and hydrophobic interactions with Phe288 in the orthosteric binding pocket of α1A-ARs.
  • Subtype-Specific Conformations: The α1A ligand-binding domain has a smaller volume (≈450 Å3) than α1B (≈600 Å3), enabling tighter fitting of the compact (S)-terazosin structure [6].
  • Kinetic Parameters: Association rates (kon) for (S)-terazosin are 3.5 × 108 M−1min−1 for α1A versus 1.2 × 108 M−1min−1 for α1D, while dissociation rates (koff) are significantly slower for α1A (t1/2 = 18 min) [2].

Table 1: Stereoselective Binding Parameters of (S)-Terazosin

α1-AR SubtypeKi (nM)kon (M−1min−1)koff (min−1)
α1A0.8 ± 0.13.5 × 1080.038 ± 0.005
α1B16.0 ± 2.32.1 × 1080.210 ± 0.030
α1D3.2 ± 0.41.2 × 1080.095 ± 0.012

Functional correlates show that (S)-terazosin inhibits phenylephrine-induced smooth muscle contraction 8× more potently in tissues expressing α1A-ARs (e.g., prostate stroma, detrusor muscle) than in vascular beds rich in α1B-ARs [2] [4].

Allosteric Modulation of G-Protein Coupled Receptor Signaling Pathways

Though primarily an orthosteric antagonist, (S)-terazosin influences α1-AR signaling through allosteric mechanisms. Allosteric modulators bind to sites distinct from orthosteric pockets, inducing conformational shifts that alter receptor function. Terazosin displays properties of negative allosteric modulation (NAM) in specific contexts:

  • Gq Protein Bias: At α1D-ARs, (S)-terazosin suppresses IP3 accumulation (EC50 = 12 nM) but only partially inhibits β-arrestin recruitment (35% efficacy at 100 nM). This suggests selective disruption of Gq coupling over β-arrestin pathways [3] [8].
  • Intracellular Loop Stabilization: Molecular dynamics simulations reveal that (S)-terazosin binds a secondary site near intracellular loop 2 (ICL2), increasing ICL2 rigidity by 40% and preventing Gq protein engagement [8].
  • Receptor Cooperativity: In dimeric α1A1D-AR complexes, (S)-terazosin binding to one protomer reduces norepinephrine affinity in the adjacent protomer by 65% (Hill coefficient = −1.2) [3].

Table 2: Allosteric Effects of (S)-Terazosin on α1-AR Signaling

Signaling PathwayReceptor SubtypeModulation TypeMagnitude of Effect
Gq/PLCβ/IP3α1DNegativeIC50 = 12 nM
β-arrestin-1 Recruitmentα1DPartial Inhibition35% at 100 nM
Norepinephrine Affinityα1A1D dimerNegative CooperativityKD ↑ 65%

These actions complement orthosteric blockade by inducing long-lasting suppression of α1-AR activity even after dissociation, particularly in tissues expressing receptor dimers [3] [5].

Cross-Reactivity Analysis with Non-Adrenergic Receptor Targets

(S)-Terazosin interacts with clinically relevant non-adrenergic targets, broadening its pharmacological profile:

  • Kinase Inhibition: At micromolar concentrations (IC50 = 1.8 μM), (S)-terazosin inhibits PIM-1 kinase, an oncogenic serine/threonine kinase overexpressed in prostate cancer. This occurs via competitive ATP displacement at the kinase’s catalytic domain [7] [10].
  • TGF-β1 Upregulation: Chronic exposure (72h) to (S)-terazosin (1–10 μM) increases TGF-β1 expression 3.5-fold in prostate stromal cells. This occurs through p38 MAPK-dependent enhancement of TGF-β1 mRNA stability, promoting pro-apoptotic signaling via caspase-3 activation [1] [7].
  • Metabolic Effects: (S)-terazosin binds phosphoglycerate kinase 1 (PGK1) with Kd = 280 nM, activating mitochondrial ATP synthesis (Vmax increase: 45%) in neuronal and cardiac cells. This is independent of α1-AR blockade and involves PGK1 conformational activation [6] [10].
  • Dopamine D2 Receptor: Weak antagonism (Ki = 850 nM) is observed due to structural mimicry of the D2 antagonist haloperidol [7].

Table 3: Non-Adrenergic Targets of (S)-Terazosin

TargetAffinity/IC50Biological ConsequenceTherapeutic Implication
PIM-1 Kinase1.8 μMCell cycle arrest in LNCaP cellsAnti-neoplastic activity
TGF-β1 PathwayEC50 = 5.2 μM↑ Caspase-3 activity; ↑ apoptosisBenign prostatic hyperplasia treatment
PGK1Kd = 280 nM↑ Mitochondrial ATP synthesis (45%)Neuroprotection; Cardioprotection
Dopamine D2 ReceptorKi = 850 nMMild suppression of cAMP inhibitionIncidental (no known clinical effect)

The TGF-β1 and PGK1 interactions underpin (S)-terazosin’s therapeutic benefits in non-vascular conditions like benign prostatic hyperplasia and neurodegenerative models, independent of α1-AR antagonism [1] [6] [10].

Properties

Product Name

(S)-Terazosin

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2S)-oxolan-2-yl]methanone

Molecular Formula

C19H25N5O4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m0/s1

InChI Key

VCKUSRYTPJJLNI-AWEZNQCLSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4CCCO4)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.